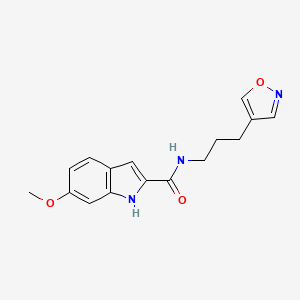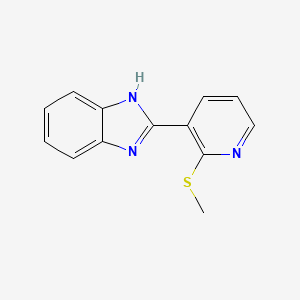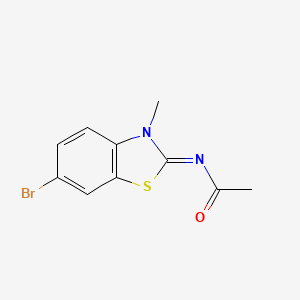![molecular formula C21H22N4O B2906177 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea CAS No. 2034542-99-7](/img/structure/B2906177.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea, also known as BPU, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy.
Wirkmechanismus
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea exerts its anticancer activity by inhibiting the activity of protein kinase CK2, which is a key regulator of cell proliferation, survival, and apoptosis. By inhibiting CK2, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea disrupts multiple signaling pathways that are critical for cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to have other biochemical and physiological effects. For example, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has also been shown to modulate the activity of ion channels, which are involved in the regulation of cellular excitability and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea as a research tool is its high potency and selectivity for CK2. This allows for the specific targeting of CK2 signaling pathways without affecting other cellular processes. However, one limitation of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea. Another area of interest is the investigation of the role of CK2 in other disease states, such as neurodegenerative disorders and inflammation. Finally, the potential use of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea as a therapeutic agent in combination with other anticancer drugs is an area of active research.
Synthesemethoden
The synthesis of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea involves a multi-step process that begins with the reaction of 2,3'-bipyridine with formaldehyde to form 2,3'-bipyridine-4-methanol. This compound is then reacted with 3-phenylpropylisocyanate to form the corresponding urea derivative, which is subsequently treated with hydrogen chloride to yield 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to exhibit potent anticancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has also been investigated for its potential to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment. In addition, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-12-4-8-17-6-2-1-3-7-17)25-15-18-10-13-23-20(14-18)19-9-5-11-22-16-19/h1-3,5-7,9-11,13-14,16H,4,8,12,15H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSPRJNJRWXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)



![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)



![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)

![1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide](/img/structure/B2906114.png)
![N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2906116.png)
